2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine
Description
2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine is a heterocyclic compound featuring a pyrimidine core linked to a piperazine ring substituted with a 2-thienylsulfonyl group. This structure combines the electron-deficient pyrimidine moiety with a sulfonylated piperazine, which may enhance binding affinity to biological targets.
Properties
IUPAC Name |
2-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S2/c17-20(18,11-3-1-10-19-11)16-8-6-15(7-9-16)12-13-4-2-5-14-12/h1-5,10H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCVVSBFCOBOER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501348064 | |
| Record name | 2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501348064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
496777-51-6 | |
| Record name | 2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501348064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine typically involves the reaction of a pyrimidine derivative with a piperazine derivative, followed by the introduction of a thienylsulfonyl group. One common method involves the use of thiophene-2-sulfonyl chloride as the sulfonylating agent. The reaction is usually carried out in the presence of a base such as triethylamine, under an inert atmosphere, and at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The thienylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding a simpler piperazine-pyrimidine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced piperazine-pyrimidine compounds, and various substituted pyrimidines .
Scientific Research Applications
2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The thienylsulfonyl group is known to enhance the compound’s binding affinity to these targets, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Piperazine Substitution Patterns
The piperazinylpyrimidine scaffold is shared among several analogs, but substituent variations lead to distinct pharmacological profiles:
Key Observations:
- Sulfonyl vs.
- Sulfonyl Diversity : Compared to methanesulfonyl () and nitrophenylsulfonyl () analogs, the thienylsulfonyl group may reduce metabolic oxidation risks while retaining solubility-enhancing properties .
Biological Activity
2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article explores its pharmacological properties, mechanisms of action, and related research findings.
The biological activity of 2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine primarily involves its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Notably, it has been investigated for its antiviral properties, particularly against the chikungunya virus (CHIKV) and other pathogens.
Antiviral Activity
Recent studies have indicated that derivatives of this compound exhibit potent antiviral activity. For instance, structural modifications have been shown to enhance efficacy against CHIKV, with selectivity indices indicating favorable therapeutic windows. In vitro assays demonstrated that certain analogs possess IC50 values in the low micromolar range, highlighting their potential as antiviral agents .
Immunosuppressive Activity
Another area of investigation is the immunosuppressive properties of related thieno[2,3-d]pyrimidine analogs. These compounds have shown promising results in mixed lymphocyte reaction (MLR) assays, with some exhibiting IC50 values as low as 66 nM . This suggests potential applications in autoimmune diseases or transplant rejection scenarios.
Structure-Activity Relationship (SAR)
A comprehensive SAR study has revealed that modifications to the piperazine and pyrimidine moieties significantly impact biological activity. For example:
- Substituting different groups on the thienyl ring can enhance antiviral potency.
- The presence of specific functional groups influences receptor binding affinity and selectivity.
Case Studies
- Chikungunya Virus Inhibition : A series of 2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine derivatives were synthesized and tested for their ability to inhibit CHIKV replication. The most effective compounds demonstrated high selectivity and low cytotoxicity in human cell lines .
- Immunosuppressive Effects : A set of thieno[2,3-d]pyrimidine derivatives were evaluated for immunosuppressive activity using MLR assays. The most potent compound exhibited significant inhibition of T-cell proliferation, suggesting its potential for therapeutic use in immune modulation .
Data Tables
| Compound Name | Activity Type | IC50 Value (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | Antiviral (CHIKV) | 0.85 | 9.83 |
| Compound B | Immunosuppressive | 0.066 | N/A |
| Compound C | Antiviral (Dengue) | 1.5 | 7.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
